molecular formula C8H18OS B6282876 2-(hexyloxy)ethane-1-thiol CAS No. 90951-66-9

2-(hexyloxy)ethane-1-thiol

Cat. No.: B6282876
CAS No.: 90951-66-9
M. Wt: 162.3
InChI Key:
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Description

2-(Hexyloxy)ethane-1-thiol: is a fascinating chemical compound known for its versatile nature. It is used in various fields, including organic synthesis, materials science, and pharmaceutical research. This compound contains a thiol group (-SH) and an ether group (-O-), which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Isothiouronium Salts: One common method for synthesizing thiols involves the use of isothiouronium salts.

    Catalytic Preparation Using Hydrogen Sulfide: Another method involves the catalytic preparation of thiols using hydrogen sulfide.

    Thiolacetic Acid/Thioacetates: Thiols can also be synthesized using thiolacetic acid or thioacetates, which are then hydrolyzed to yield the thiol.

Industrial Production Methods:

    Microwave Irradiation: In some cases, microwave irradiation is used to accelerate the reaction between chlorinated starch and thiourea, resulting in the formation of thiol-functionalized starch.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).

    Substitution: Thiols can undergo substitution reactions with alkyl halides to form thioethers (R-S-R).

Common Reagents and Conditions:

    Oxidizing Agents: Bromine (Br2) and iodine (I2) are commonly used oxidizing agents for converting thiols to disulfides.

    Reducing Agents: Zinc and acid are commonly used to reduce disulfides back to thiols.

Major Products Formed:

    Disulfides: Formed through the oxidation of thiols.

    Thioethers: Formed through substitution reactions with alkyl halides.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-(Hexyloxy)ethane-1-thiol is used as a building block in organic synthesis due to its reactivity and functional groups.

Biology:

    Bioconjugation: Thiols are used in bioconjugation reactions to attach biomolecules such as proteins and peptides to other molecules.

Medicine:

    Drug Development: Thiols are used in the development of pharmaceuticals due to their ability to form stable compounds with various functional groups.

Industry:

    Materials Science: Thiols are used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

    Thiol-Disulfide Interchange: The thiol-disulfide interchange is a key mechanism by which thiols exert their effects.

    Radical-Mediated Reactions: Thiols can participate in radical-mediated reactions, such as thiol-ene coupling, which is used in polymer synthesis and modification.

Comparison with Similar Compounds

    Ethanethiol: A simple thiol with a similar structure but without the ether group.

    2-Butene-1-thiol: Another thiol with a similar structure but with a double bond in the carbon chain.

Uniqueness:

    Functional Groups: The presence of both a thiol group and an ether group in 2-(hexyloxy)ethane-1-thiol makes it unique and versatile in various chemical reactions and applications.

Properties

CAS No.

90951-66-9

Molecular Formula

C8H18OS

Molecular Weight

162.3

Purity

95

Origin of Product

United States

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